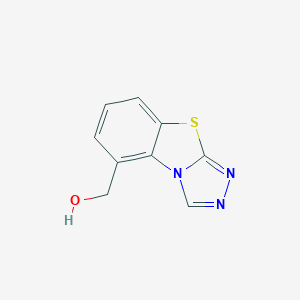

1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol

描述

1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol is a heterocyclic compound that combines the structural features of triazole and benzothiazole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol typically involves the fusion of a triazole ring with a benzothiazole nucleus. One common method includes the reaction of 1,2,4-triazole with a benzothiazole derivative under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Medicinal Chemistry

1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol has shown potential in medicinal chemistry due to its biological activity against various diseases:

- Anticancer Properties : The compound has been studied for its ability to inhibit certain enzymes involved in cancer progression. Its mechanism involves competing with nicotinamide in the binding pocket of poly- and mono-ADP-ribosylating enzymes (PARPs), which play a crucial role in DNA repair and cell proliferation.

- Antifungal Activity : Similar derivatives have been reported to exhibit antifungal properties, making them candidates for treating fungal infections.

Biochemical Studies

The compound serves as an important tool in biochemical research:

- Enzyme Inhibition : It has been identified as an effective inhibitor of several mono-ARTs (ADP-ribosyltransferases), including PARP7 and PARP10, at nanomolar concentrations. This inhibition disrupts ADP-ribosylation processes critical for various cellular functions.

- Cellular Effects : Studies indicate that this compound does not exhibit inherent cytotoxicity and can effectively penetrate cells to engage with target proteins.

Industrial Applications

In addition to its applications in research and medicine, this compound is utilized in various industrial contexts:

- Material Science : The compound is being explored for its potential use in developing new materials with enhanced stability and reactivity characteristics.

- Agricultural Chemistry : As a metabolite of tricyclazole (a fungicide), it may have implications in agricultural practices, particularly in crop protection strategies .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antifungal agents | Inhibits PARPs; potential therapeutic uses |

| Biochemical Research | Enzyme inhibition studies | Non-toxic; penetrates cells |

| Industrial Applications | Material development; agricultural uses | Enhances material properties; fungicide metabolite |

| Future Drug Development | Targeted enzyme inhibitors | Selective action against specific enzymes |

作用机制

The mechanism of action of 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity . The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to the desired biological effects .

相似化合物的比较

Similar Compounds

1,2,4-Triazolo(3,4-b)benzothiazole: A closely related compound without the methanol group, which may exhibit different biological activities.

5-Methyl-1,2,4-triazolo(3,4-b)benzothiazole: Another similar compound with a methyl group instead of a methanol group, potentially leading to variations in its chemical and biological properties.

Uniqueness

1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol is unique due to the presence of the methanol group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications .

生物活性

1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol (TBB) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound combines the structural features of triazole and benzothiazole, making it a valuable scaffold for drug development. Research has indicated its potential applications as an enzyme inhibitor, particularly in cancer and fungal therapies.

The primary mechanism of action for TBB involves its role as an inhibitor of poly- and mono-ADP-ribosylating enzymes (PARPs). These enzymes play crucial roles in cellular processes such as DNA repair and cell signaling. TBB competes with nicotinamide for binding in the active sites of these enzymes, effectively disrupting their function and leading to cellular effects that can inhibit tumor growth or fungal proliferation .

Anticancer Properties

Research has demonstrated that TBB exhibits significant anticancer activity across various cancer cell lines. The compound has been tested against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated that TBB has a concentration-dependent inhibitory effect on cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (µg/mL) | Comparison with 5-FU |

|---|---|---|

| SGC-7901 | 1.07 ± 0.22 | Better |

| A549 | 0.61 ± 0.19 | Better |

| HepG2 | 0.51 ± 0.13 | Better |

Antifungal Activity

TBB also shows promising antifungal properties. In vitro studies have indicated that it can inhibit the growth of various fungal strains, potentially making it useful in treating fungal infections. The specific mechanisms by which TBB exerts its antifungal effects are still under investigation but are believed to involve similar pathways as its anticancer activity .

Structure-Activity Relationship (SAR)

The presence of the methanol group in TBB is critical for its biological activity. SAR studies suggest that modifications to the triazole or benzothiazole moieties can significantly alter the compound's efficacy against different biological targets. For instance, related compounds without the methanol group exhibit different potencies and selectivities .

Pharmacokinetics

TBB demonstrates favorable pharmacokinetic properties, which include good solubility and permeability characteristics that facilitate cellular uptake. Studies have shown that TBB can efficiently enter cells and engage with target proteins without exhibiting inherent cytotoxicity at therapeutic concentrations .

Case Studies

A notable case study involved the evaluation of TBB's effects on PARP enzymes in a laboratory setting. Researchers utilized cocrystal structures to analyze how TBB binds to PARP targets, revealing insights into its competitive inhibition mechanism. This detailed structural analysis supports the compound's potential as a lead candidate for developing selective PARP inhibitors .

Future Directions

Given its promising biological activity, further research into TBB is warranted to explore its full therapeutic potential. Future studies could focus on:

- In vivo efficacy : Assessing the effectiveness of TBB in animal models.

- Combination therapies : Evaluating TBB in conjunction with existing chemotherapeutics to enhance treatment outcomes.

- Mechanistic studies : Delving deeper into the molecular pathways affected by TBB to identify additional therapeutic targets.

属性

IUPAC Name |

[1,2,4]triazolo[3,4-b][1,3]benzothiazol-8-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c13-4-6-2-1-3-7-8(6)12-5-10-11-9(12)14-7/h1-3,5,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFZNYBHZQCEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC3=NN=CN23)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219313 | |

| Record name | 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69243-49-8 | |

| Record name | 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069243498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-TRIAZOLO(3,4-B)BENZOTHIAZOLE-5-METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48LP1TV40F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。